molecular formula C11H15N5O2 B6127223 2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine

2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine

Cat. No. B6127223
M. Wt: 249.27 g/mol
InChI Key: FYEPOJYMFISYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine, also known as MRS2179, is a purinergic receptor antagonist that has been widely used in scientific research. It is a highly selective P2Y1 receptor antagonist that has been used to investigate the role of P2Y1 receptors in various physiological and pathological conditions.

Mechanism of Action

2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine is a competitive antagonist of P2Y1 receptors that blocks the binding of ADP to these receptors. P2Y1 receptors are G protein-coupled receptors that are activated by ADP and play a critical role in platelet activation, vascular smooth muscle contraction, and neuronal signaling. By blocking P2Y1 receptors, 2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine inhibits the downstream signaling pathways that are activated by ADP and reduces the physiological responses that are mediated by these receptors.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine has been shown to inhibit ADP-induced platelet aggregation, thrombus formation, vascular smooth muscle contraction, and neuronal excitability. These effects are consistent with the known functions of P2Y1 receptors in these processes. 2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine has also been shown to reduce pain perception in animal models, suggesting that P2Y1 receptors may play a role in pain signaling.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine is a highly selective P2Y1 receptor antagonist that has been widely used in scientific research. Its high selectivity allows researchers to investigate the specific role of P2Y1 receptors in various physiological and pathological processes. However, its selectivity may also limit its use in certain experiments where other purinergic receptors may be involved. Additionally, 2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine has a relatively short half-life and may require frequent dosing in some experiments.

Future Directions

The use of 2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine in scientific research has provided valuable insights into the role of P2Y1 receptors in various physiological and pathological processes. However, there are still many unanswered questions regarding the function of these receptors and their potential as therapeutic targets. Future research directions may include investigating the role of P2Y1 receptors in other disease states, such as cancer and inflammation, and developing more selective and potent P2Y1 receptor antagonists for clinical use. Additionally, the development of new imaging techniques may allow for the visualization of P2Y1 receptors in vivo and provide a better understanding of their localization and function in different tissues and organs.

Synthesis Methods

2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine can be synthesized by reacting 2,6-dimethoxy-4-pyrimidinylamine with 1-methyl-2-(chloromethyl)imidazole hydrochloride in the presence of a base such as potassium carbonate. The reaction can be carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product can be purified by recrystallization from a suitable solvent or by column chromatography.

Scientific Research Applications

2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological and pathological processes. It has been shown to inhibit ADP-induced platelet aggregation and thrombus formation, suggesting that P2Y1 receptors play a critical role in platelet activation and thrombosis. 2,6-dimethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-pyrimidinamine has also been used to investigate the role of P2Y1 receptors in vascular smooth muscle contraction, neuronal excitability, and pain perception.

properties

IUPAC Name

2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-16-5-4-12-9(16)7-13-8-6-10(17-2)15-11(14-8)18-3/h4-6H,7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEPOJYMFISYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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